![molecular formula C20H15F2N5O5S B2802003 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-82-2](/img/no-structure.png)

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Anti-HIV Properties

A study by Li et al. (2020) explored compounds similar to N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide for their potential as HIV-1 inhibitors. They found that these compounds exhibited strong activity against the wild-type HIV-1 strain with low cytotoxicity, suggesting their potential as effective anti-HIV agents (Li et al., 2020).

Cancer Treatment Potential

The research by Theoclitou et al. (2011) identified a structurally related compound, AZD4877, as a kinesin spindle protein inhibitor with promising properties for cancer treatment. This study highlights the potential of similar compounds, including N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, in developing new anticancer therapies (Theoclitou et al., 2011).

Potential in Alzheimer's Disease Imaging

Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, similar in structure to the compound , for potential use in PET radiotracers for imaging Alzheimer's disease. This research demonstrates the potential application of such compounds in diagnosing and monitoring neurodegenerative diseases (Gao et al., 2018).

Antioxidant Activity

Salem and Errayes (2016) investigated the antioxidant properties of similar compounds, finding that most of the synthesized compounds exhibited potent antioxidant activity. This suggests that N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide might also have significant antioxidant properties (Salem & Errayes, 2016).

Antibacterial and Antimicrobial Potential

Research by Kumar et al. (2011) explored the antibacterial and antimicrobial potential of pyrimidine-containing compounds. These findings indicate that compounds like N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide could be effective in treating bacterial infections (Kumar et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

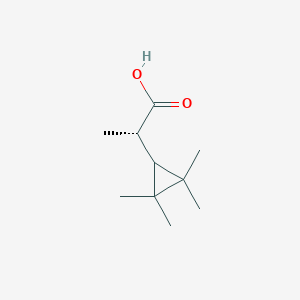

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "Step 2: N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |

CAS RN |

888426-82-2 |

Molecular Formula |

C20H15F2N5O5S |

Molecular Weight |

475.43 |

IUPAC Name |

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C20H15F2N5O5S/c21-11-3-1-9(5-12(11)22)18(29)25-16-17(23)26-20(27-19(16)30)33-7-15(28)24-10-2-4-13-14(6-10)32-8-31-13/h1-6H,7-8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChI Key |

VLWPHXSDIWAXKC-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)

![methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2801923.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)

![N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2801936.png)

![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)

![N-(2-furylmethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2801941.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2801942.png)